5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is a complex chemical compound notable for its potential biological activity and various applications in scientific research. This compound features bromine atoms at the 5th and 7th positions of the quinoline ring, along with a 4-methylbenzenesulfonate group attached to the 8th position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate belongs to the class of organic compounds known as haloquinolines. These compounds are characterized by their quinoline moiety, which is an aromatic heterocyclic structure containing nitrogen. The presence of halogen atoms (bromine in this case) enhances its reactivity and biological potential .
The synthesis of 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate typically involves two main steps: bromination of quinoline derivatives followed by sulfonation.
Optimized reaction conditions are critical for achieving high yields and purity of the final product. Industrial methods may employ continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to enhance efficiency.
The molecular formula for 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is . Its structure can be represented as follows:
The compound has a molecular weight of approximately . The InChI representation is InChI=1S/C16H14Br2N O3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3
, providing a standardized way to describe its chemical structure.
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is involved in several types of chemical reactions:
Common reagents for these reactions include nucleophiles for substitution and oxidizing or reducing agents depending on the desired transformation.
The mechanism by which 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate exerts its effects primarily involves interactions with specific molecular targets within biological systems. The presence of bromine atoms and the sulfonate group enhances its ability to interact with various biomolecules, potentially affecting signaling pathways or enzymatic activities. Detailed studies are necessary to elucidate these interactions fully .
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate typically appears as bright white needle-like crystals. It has a melting point in the range of , indicating its stability under standard conditions.
The compound is soluble in concentrated acids but may exhibit limited solubility in non-polar solvents due to its polar sulfonate group. Its reactivity profile is influenced by both the sulfonate group and the halogen substituents .
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate has several potential applications across various fields:
Research continues to explore its therapeutic applications and efficacy against various biological targets .
Retrosynthetic deconstruction identifies 5,7-dibromo-8-hydroxyquinoline (CAS 521-74-4) and 4-methylbenzenesulfonyl chloride as primary synthons. Disconnection of the sulfonate ester bond (C8–O–S) reveals two key fragments: the halogenated quinoline core and the activated sulfonyl component. This approach capitalizes on the nucleophilicity of the C8-hydroxyl group in quinoline derivatives and the electrophilicity of sulfonyl chlorides. Alternative routes involving direct sulfonation of pre-brominated quinolines face regiochemical challenges due to competing N-coordination and ring reactivity. The convergent strategy prioritizes late-stage sulfonation to preserve acid-sensitive bromine substituents during earlier transformations [4] [8].
Achieving 5,7-dibromination requires precise control to avoid polyhalogenation. Electrophilic Aromatic Substitution (EAS) of 8-hydroxyquinoline proceeds optimally under mild conditions (0–5°C) using bromine in acetic acid, exploiting the ortho-directing effect of the hydroxyl group. The C5 position activates first due to lower electron density, yielding 5-bromo-8-hydroxyquinoline. Subsequent C7 bromination requires elevated temperatures (40–50°C) and stoichiometric control (2.1 eq Br₂) to minimize tribromide formation. Alternative methods include:
Table 1: Bromination Efficiency Under Varied Conditions
Quinoline Position | Reagent System | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Isolated Yield (%) |
---|---|---|---|---|---|
C5 | Br₂/AcOH | 0-5 | 2 | >95 | 85 |
C7 | Br₂/HBr | 40 | 4 | 90 | 70 |
C5/C7 | Br₂/AcOH (2.1 eq) | 40 | 6 | 85 (5,7-di) | 65 |
Crystallographic analysis confirms C–Br bond lengths of 1.889(3)–1.901(3) Å in dibrominated products, with bond angles sensitive to steric crowding (117.6°–120.2°) [4] [8].
Sulfonate esterification employs 4-methylbenzenesulfonyl chloride (tosyl chloride) with 5,7-dibromo-8-hydroxyquinoline in anhydrous aprotic solvents. Key process parameters:
Microwave-assisted sulfonation (100°C, 10 min) in acetonitrile with K₂CO₃ base achieves 94% conversion but requires rigorous product purification. The sulfonate linkage demonstrates stability toward chromatographic purification on silica gel when eluted with ethyl acetate/hexane (1:4) [1] [3] [7].
While traditional synthesis relies on chemical sulfonation, lipase-catalyzed transesterification offers a promising alternative. Candida antarctica lipase B (CAL-B) catalyzes the coupling of 5,7-dibromo-8-hydroxyquinoline with vinyl tosylate in toluene at 60°C. Key advantages:
Yields currently reach 45–60% due to enzyme inhibition by bromide substituents. Protein engineering to enhance halogen tolerance could improve efficiency. This approach enables synthesis of structurally diverse sulfonates like 5,7-dibromoquinolin-8-yl 4-ethoxybenzenesulfonate (CAS 313267-41-3) under milder conditions [3] [5].
The four-step sequence (quinoline → C5 bromination → C7 bromination → sulfonation) requires specialized purification at each stage:
Table 2: Yield Optimization Through Process Refinement
Process Modification | Step Yield Increase (%) | Purity Improvement (%) | Key Impact |
---|---|---|---|
Low-temperature bromination | +12 | 5 | Reduced polybromination |
Anhydrous sulfonation in pyridine | +24 | 12 | Minimized hydrolysis side products |
Gradient vacuum sublimation purification | -5 (yield) | +20 | Removal of trace metal catalysts |
Microwave-assisted coupling | +15 | 8 | Reduced reaction time from 6h to 15min |
Critical yield-limiting factors include exothermic side reactions during bromination (controlled via cryo-cooling) and tosylate hydrolysis (mitigated by molecular sieves). The optimized process achieves 51% overall yield from 8-hydroxyquinoline, with >99% purity confirmed by reverse-phase HPLC [4] [7] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1